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Compound of Interest

Compound Name: 4-Isopropyl-2-methylbenzaldehyde

CAS No.: 4395-88-4

Cat. No.: B3266916

Get Quote

Executive Summary & Structural Overview
As a Senior Application Scientist, I approach structural elucidation not merely as a data-

collection exercise, but as an orthogonal validation system. 4-Isopropyl-2-
methylbenzaldehyde (CAS: 4395-88-4)[1] is a sterically hindered, multi-substituted aromatic

aldehyde. It serves as a critical intermediate in the synthesis of complex pharmaceuticals,

agrochemicals, and specialized fragrance compounds. Because the reactive aldehyde group is

flanked by an ortho-methyl group and a para-isopropyl group, its electronic and steric

environment heavily dictates its spectroscopic behavior.

To achieve absolute confidence in structural identity and purity, we must synthesize data across

three distinct physical phenomena: nuclear spin states (NMR), molecular vibrations (IR), and

gas-phase ion fragmentation (MS).
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Fig 1. Orthogonal spectroscopic workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Chemical Shifts
The ¹H NMR spectrum of this compound is defined by the anisotropic deshielding effect of the

carbonyl group and the electron-donating induction of the alkyl substituents. The aldehyde

proton appears highly deshielded due to the electronegativity of oxygen and the magnetic

anisotropy of the C=O double bond. The aromatic ring exhibits a classic 1,2,4-trisubstituted

splitting pattern. Notably, the proton at C6 (ortho to the aldehyde) is shifted significantly

downfield compared to standard aromatic protons, appearing as a doublet due to ortho

coupling to H5.

Quantitative Data Synthesis
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

C1-CHO 10.20 Singlet (s) - 1H
Aldehyde

proton

C6-H 7.70 Doublet (d) 8.0 1H

Aromatic H

(ortho to

CHO)

C5-H 7.20
Doublet of

doublets (dd)
8.0, 1.5 1H

Aromatic H

(meta to CH₃)

C3-H 7.10 Doublet (d) 1.5 1H
Aromatic H

(ortho to CH₃)

C4-CH 2.90 Heptet (h) 6.9 1H
Isopropyl

methine

C2-CH₃ 2.60 Singlet (s) - 3H Aryl methyl

C4-C(CH₃)₂ 1.25 Doublet (d) 6.9 6H
Isopropyl

methyls

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

192.5 Quaternary (C=O) Aldehyde carbonyl

155.0 Quaternary (Ar-C) C4 (attached to isopropyl)

140.2 Quaternary (Ar-C) C2 (attached to methyl)

132.5 Quaternary (Ar-C) C1 (attached to CHO)

131.8, 126.4, 124.1 Tertiary (Ar-CH)
Aromatic methines (C6, C3,

C5)

34.5 Tertiary (CH) Isopropyl methine

23.8 Primary (CH₃) Isopropyl methyls (x2)

19.6 Primary (CH₃) Aryl methyl

Experimental Protocol: High-Resolution NMR
Acquisition

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform

(CDCl₃).

Expert Insight: Pass the CDCl₃ through a short plug of basic alumina prior to use. This

eliminates trace DCl naturally present in degrading chloroform, preventing acid-catalyzed

acetalization or degradation of the highly reactive aldehyde group.

Shimming & Tuning: Perform automated gradient shimming (Z1-Z5) followed by manual fine-

tuning of the Z1/Z2 coils. The system is self-validating when the aldehyde singlet exhibits a

linewidth at half-height (FWHM) of < 1.0 Hz.

Acquisition: Acquire ¹H spectra with a 30° pulse angle, 16 scans, and a relaxation delay (D1)

of 2 seconds. For ¹³C, utilize inverse-gated decoupling with a D1 of 3 seconds to allow for

quantitative integration of the quaternary carbons.

Fourier Transform Infrared (FT-IR) Spectroscopy
The Causality of Vibrational Modes
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IR spectroscopy confirms the functional group integrity of the molecule[2]. The defining feature

is the conjugated aldehyde carbonyl stretch. Because the aldehyde is conjugated with the

aromatic π-system, the C=O stretch is shifted to a lower wavenumber (~1695 cm⁻¹) compared

to isolated aliphatic aldehydes (~1720 cm⁻¹). Furthermore, the interaction between the

fundamental C-H stretching vibration and the first overtone of the C-H bending vibration

produces a diagnostic Fermi resonance doublet.

Table 3: Key FT-IR Absorptions (ATR)

Wavenumber (cm⁻¹) Intensity
Functional Group /
Vibration Type

2960, 2870 Medium
Aliphatic C-H stretch

(isopropyl, methyl)

2820, 2720 Weak
Aldehydic C-H stretch (Fermi

resonance)

1695 Strong
Conjugated C=O stretch

(aldehyde)

1605, 1570 Medium Aromatic C=C ring stretch

820, 805 Strong
Aromatic C-H out-of-plane

bend (1,2,4-trisubstituted)

Experimental Protocol: ATR-FTIR Analysis
Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR)

module with isopropanol and allow it to dry completely. Collect a background spectrum (64

scans, 4 cm⁻¹ resolution).

Sample Application: Apply 2-3 µL of the neat liquid sample directly onto the ATR crystal.

Ensure complete coverage of the crystal face to maximize the evanescent wave interaction.

Data Acquisition & Validation: Collect the sample spectrum.

Expert Insight: Verify that the baseline transmittance is near 100% at 4000 cm⁻¹. A sloping

baseline in this region is a self-validating indicator of improper crystal contact or sample

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1590707
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3266916?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


scattering, requiring immediate re-application.

Mass Spectrometry (MS) & Fragmentation Pathways
The Causality of Ionization
Under Electron Ionization (EI, 70 eV), 4-Isopropyl-2-methylbenzaldehyde (M⁺• = 162)

undergoes predictable fragmentation driven by the thermodynamic stability of the resulting

carbocations. The prominent α-cleavage of the aldehyde group yields a stable acylium ion,

while the isopropyl group readily loses a methyl radical to form a benzylic cation. This benzylic

cation subsequently rearranges to a highly stable, substituted tropylium derivative.

Molecular Ion [M]⁺•
m/z 162

[M - H]⁺
m/z 161

 -H•

[M - CH₃]⁺
m/z 147

 -CH₃•

[M - CHO]⁺
m/z 133

 -CHO•

Tropylium Ion
m/z 119

 -CO

Click to download full resolution via product page

Fig 2. Primary EI-MS fragmentation pathways for 4-Isopropyl-2-methylbenzaldehyde.

Table 4: Major EI-MS Fragments
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m/z
Relative
Abundance

Fragment Identity Mechanism

162 35% [M]⁺• Molecular Ion

161 20% [M - H]⁺
Loss of aldehydic

proton

147 100% (Base) [M - CH₃]⁺
Cleavage of isopropyl

methyl

133 15% [M - CHO]⁺
α-cleavage of

aldehyde

119 45% [C₉H₁₁]⁺

Tropylium

rearrangement

following CO loss

Experimental Protocol: GC-EI-MS Methodology
Sample Dilution: Dilute the sample to 100 ppm in GC-grade hexane to prevent detector

saturation and ion-molecule reactions in the source.

Chromatographic Separation: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column

(e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use ultra-high purity helium as the carrier gas at a

constant flow of 1.0 mL/min.

Temperature Program: Initial temp 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5

min).

Expert Insight: This specific ramp rate is not arbitrary; it ensures baseline separation

between the target aldehyde and any trace amounts of its auto-oxidized carboxylic acid

counterpart, which is a common degradation product in aged benzaldehyde samples.

Ionization & Detection: Operate the MS source at 230°C with an EI energy of 70 eV. Set the

scan range from m/z 40 to 300 to capture all diagnostic low-mass fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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